3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol: is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1-azabicyclo[22One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative of 1-azabicyclo[2.2.2]octan-3-ol, is reacted with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azide group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules in living systems .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The azabicyclo structure is found in various drugs, and modifications can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In chemical reactions, the azide group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane: Lacks the azidomethyl group, making it less reactive in certain applications.
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
2-Azabicyclo[3.2.1]octane: Different bicyclic structure with potential differences in reactivity and applications.
Uniqueness: The presence of the azidomethyl group in 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol provides unique reactivity, particularly in click chemistry and bioorthogonal reactions. This makes it a valuable compound in both synthetic and biological research .
Properties
CAS No. |
138272-92-1 |
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Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H14N4O/c9-11-10-5-8(13)6-12-3-1-7(8)2-4-12/h7,13H,1-6H2 |
InChI Key |
GPVRURZFCWJPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(CN=[N+]=[N-])O |
Origin of Product |
United States |
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